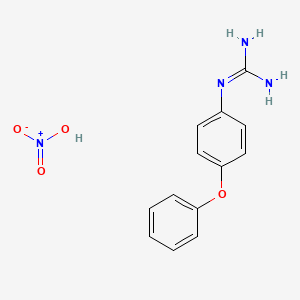

1-(4-Phenoxyphenyl)guanidine nitrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Phenoxyphenyl)guanidine nitrate is an organic compound with the molecular formula C13H14N4O4 It is a guanidine derivative, characterized by the presence of a phenoxyphenyl group attached to the guanidine moiety

作用机制

Target of Action

Guanidine compounds, in general, have found application in a diversity of biological activities . They play crucial roles in various biological functions due to their unique properties and simple synthesis .

Mode of Action

They can act as both nucleophiles and electrophiles due to their unique structural features . This dual character can influence their interaction with targets and the resulting changes.

Biochemical Pathways

They are present in many natural products and biochemical processes, playing key roles in various biological functions .

Pharmacokinetics

Guanidine nitrate is generally considered a stable crystalline solid produced industrially .

Result of Action

Guanidine compounds are known for their diverse biological activities, which can be attributed to their ability to form hydrogen bonds, their planarity, and their high basicity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-Phenoxyphenyl)guanidine nitrate. For instance, exposure to nitrogen oxide gases in a humid environment can lead to the degradation of guanidine nitrate . The transition from guanidine nitrate to ammonium nitrate was observed under these conditions .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenoxyphenyl)guanidine nitrate typically involves the reaction of 4-phenoxyaniline with a guanidylating agent. One common method is the reaction of 4-phenoxyaniline with S-methylisothiourea in the presence of a base, such as sodium hydroxide, to form the guanidine derivative. The reaction is carried out in an organic solvent, such as ethanol, at elevated temperatures.

Another method involves the use of cyanamides that react with derivatized amines. This method can be catalyzed by copper, which facilitates the formation of the guanidine functionality.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis using similar methods as described above but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Types of Reactions

1-(4-Phenoxyphenyl)guanidine nitrate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

Oxidation: Formation of phenoxyphenylguanidine oxides.

Reduction: Formation of reduced guanidine derivatives.

Substitution: Formation of halogenated phenoxyphenylguanidine derivatives.

科学研究应用

1-(4-Phenoxyphenyl)guanidine nitrate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of other guanidine derivatives.

Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, such as its role as a kinase inhibitor or receptor antagonist.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

相似化合物的比较

Similar Compounds

- 1-(4-Methoxyphenyl)guanidine nitrate

- 1-(4-Chlorophenyl)guanidine nitrate

- 1-(4-Nitrophenyl)guanidine nitrate

Uniqueness

1-(4-Phenoxyphenyl)guanidine nitrate is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. The phenoxy group enhances the compound’s ability to interact with hydrophobic regions in proteins, potentially increasing its efficacy as a therapeutic agent. Additionally, the phenoxy group can undergo various chemical modifications, allowing for the synthesis of a wide range of derivatives with diverse applications.

生物活性

1-(4-Phenoxyphenyl)guanidine nitrate (CAS No. 105901-53-9) is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacodynamics, toxicological effects, and therapeutic applications.

This compound is a white crystalline solid soluble in water. Its structure features a guanidine moiety, which is known for various biological activities, including neuroprotective effects and modulation of neurotransmitter systems.

Antinociceptive Effects

Research has indicated that guanidine derivatives exhibit antinociceptive properties. For instance, studies have shown that compounds similar to this compound can modulate pain responses through interactions with the central nervous system. A notable study demonstrated that guanidine derivatives could enhance pain thresholds in animal models, suggesting potential applications in pain management .

Neuroprotective Effects

Guanidine compounds have been investigated for their neuroprotective effects, particularly in conditions such as amyotrophic lateral sclerosis (ALS) and myasthenia gravis. A study reported that guanidine chloride improved muscle strength and function in patients with Lambert-Eaton myasthenic syndrome (LEMS), indicating that similar compounds might offer therapeutic benefits in neuromuscular disorders .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of guanidine derivatives have been explored in various cancer cell lines. For example, compounds with structural similarities to this compound have shown promising results against human promyelocytic leukemia HL-60 cells, with IC50 values indicating significant cytotoxicity . The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular proliferation pathways.

Toxicological Profile

The safety profile of this compound remains under-researched. However, related guanidine compounds have been associated with various side effects, including gastrointestinal disturbances and central nervous system toxicity at higher doses . A summary of observed adverse effects from clinical case reports includes:

| Dose (mg/kg/day) | Effects Observed | Reference |

|---|---|---|

| 20-30 | Paresthesias, gastrointestinal issues | Lambert (1966) |

| 12 | Confusion, gait disturbances | Oh et al. (1997) |

| 32.8 | No side effects reported | Oh et al. (1998) |

Case Studies

Several case studies have documented the effects of guanidine compounds on patients with neuromuscular disorders:

- Patient with LEMS : Treated with guanidine chloride at doses ranging from 5 to 20 mg/kg/day showed significant improvement in muscle strength but experienced mild paresthesia.

- Chronic Treatment : Long-term administration (up to two years) at lower doses resulted in manageable side effects without severe toxicity.

属性

IUPAC Name |

nitric acid;2-(4-phenoxyphenyl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O.HNO3/c14-13(15)16-10-6-8-12(9-7-10)17-11-4-2-1-3-5-11;2-1(3)4/h1-9H,(H4,14,15,16);(H,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLKXYSELPVGSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C(N)N.[N+](=O)(O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。